molecular formula C15H10O3 B600451 4-Hydroxy-3-phenylcoumarin CAS No. 1786-05-6

4-Hydroxy-3-phenylcoumarin

Cat. No.: B600451
CAS No.: 1786-05-6
M. Wt: 238.24
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Description

4-Hydroxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. This compound features a hydroxyl group at the fourth position and a phenyl group at the third position on the coumarin core structure. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-phenylcoumarin can be synthesized through various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. One common method involves the Kostanecki reaction, where 2-hydroxybenzophenones react with acetic anhydride in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield 4-arylcoumarins under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of green chemistry approaches, such as microwave or ultrasound energy, to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-phenylcoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Can be achieved using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions often utilize halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or epoxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Hydroxy-3-phenylcoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-phenylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHMYFPBBDCWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170514
Record name Coumarin, 4-hydroxy-3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-05-6, 121928-09-4
Record name 4-Hydroxy-3-phenylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 4-hydroxy-3-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 4-hydroxy-3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-PHENYLCOUMARIN
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Record name 4-Hydroxy-3-phenylcoumarin
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